REACTION_CXSMILES
|
[CH3:1][O-:2].[K+].[Br:4][C:5]1[CH:6]=[CH:7][C:8]([N:12]([CH3:14])[CH3:13])=[N:9][C:10]=1F>[Cl-].[NH4+]>[Br:4][C:5]1[CH:6]=[CH:7][C:8]([N:12]([CH3:14])[CH3:13])=[N:9][C:10]=1[O:2][CH3:1] |f:0.1,3.4|
|
Name
|
potassium methoxide
|
Quantity
|
74.2 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[K+]
|
Name
|
|
Quantity
|
18.36 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1F)N(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
this was extracted with ethyl acetate (3×300 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine (250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1OC)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |